Ovalbumin peptide

Description

Properties

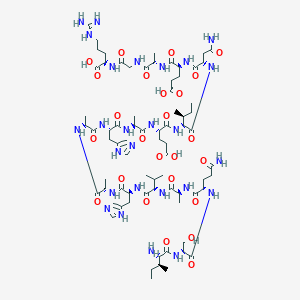

Molecular Formula |

C74H120N26O25 |

|---|---|

Molecular Weight |

1773.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |

InChI Key |

GSSMIHQEWAQUPM-AOLPDKKJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Enzyme Selection and Mechanism

The choice of enzymes critically influences the efficiency and bioactivity of the resulting peptides. Alkaline protease and trypsin are frequently used in tandem for their complementary cleavage specificities. Alkaline protease targets hydrophobic residues, while trypsin cleaves at lysine and arginine residues, ensuring a broad spectrum of peptide fragments. This dual-enzyme strategy enhances hydrolysis efficiency and maximizes the release of bioactive sequences, such as those activating alcohol dehydrogenase (ADH).

Optimization via Response Surface Methodology (RSM)

To maximize peptide yield and bioactivity, process parameters are optimized using RSM. Key variables include:

-

Enzymatic hydrolysis time : Prolonged incubation increases hydrolysis degree but risks enzyme denaturation.

-

Enzyme dosage : Higher enzyme concentrations accelerate reaction rates but may introduce economic inefficiencies.

-

Temperature : Optimal activity ranges between 45–55°C for most proteases.

-

Solid-liquid ratio : Affects substrate accessibility and reaction kinetics.

A study by identified optimal conditions as 5 hours hydrolysis time , 3,100 U/g enzyme dosage , 50°C temperature , and a 3.5:25 (g/mL) solid-liquid ratio . Under these conditions, the resulting peptides exhibited an ADH activation rate of 22.71% , total antioxidant capacity of 9.51 U/mL , and hydrolysis degree of 29.28% (Table 1).

Table 1: Optimal Enzymatic Hydrolysis Conditions and Outcomes

| Parameter | Value | Outcome |

|---|---|---|

| Time | 5 hours | ADH activation: 22.71% |

| Enzyme dosage | 3,100 U/g | Antioxidant: 9.51 U/mL |

| Temperature | 50°C | Hydrolysis degree: 29.28% |

| Solid-liquid ratio | 3.5:25 (g/mL) | Small peptides (<1 kDa): 88.7% |

Post-Hydrolysis Processing

Post-hydrolysis steps include inactivation of enzymes (e.g., heat treatment), filtration to remove insoluble residues, and lyophilization to obtain stable peptide powders. Advanced purification techniques, such as ultrafiltration and chromatography, are employed to isolate specific molecular weight fractions, enhancing bioactivity.

Chemical Synthesis Methods

Chemical synthesis offers precise control over peptide sequences, making it invaluable for producing tailored ovalbumin peptides for research applications. This method involves stepwise coupling of amino acids using protecting groups and activating agents.

Protecting Group Strategies

-

Fmoc (9-fluorenylmethoxycarbonyl) : A base-labile group removed with piperidine, favored for its mild deprotection conditions and compatibility with solid-phase synthesis.

-

Boc (tert-butoxycarbonyl) : Requires strong acids like trifluoroacetic acid (TFA) for removal, often used in liquid-phase synthesis.

Coupling and Activation

Coupling reagents facilitate peptide bond formation by activating the carboxyl group of incoming amino acids. Common agents include:

-

Dicyclohexylcarbodiimide (DCC) : Forms reactive intermediates but risks racemization.

-

HOBt (1-hydroxybenzotriazole) : Reduces racemization by stabilizing activated intermediates.

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : Enhances coupling efficiency in solid-phase synthesis.

Cleavage and Deprotection

Final cleavage of protecting groups is achieved using strong acids (e.g., TFA for Fmoc; HF for Boc). Scavengers like thioanisole prevent side reactions during this step. For example, TFA cleaves residual Fmoc groups while preserving the peptide backbone, yielding crude peptides that are subsequently purified via HPLC.

Comparative Analysis of Preparation Methods

Table 2: Enzymatic vs. Chemical Synthesis of Ovalbumin Peptides

| Aspect | Enzymatic Hydrolysis | Chemical Synthesis |

|---|---|---|

| Cost | Lower (bulk enzyme use) | Higher (specialized reagents) |

| Scalability | Industrial-scale feasible | Limited to lab-scale |

| Sequence Control | Low (random cleavage) | High (precise sequencing) |

| Bioactivity | High (natural epitopes) | Variable (depends on design) |

| Purity | 88–95% | >95% (post-purification) |

Enzymatic hydrolysis is preferred for large-scale production of bioactive peptides, whereas chemical synthesis excels in generating specific sequences for mechanistic studies.

Quality Control and Characterization

Purity and Molecular Weight Distribution

Functional Assays

Chemical Reactions Analysis

Maillard Reaction with Monosaccharides

OVA peptides undergo glycation via the Maillard reaction when heated with reducing sugars, altering their conformational and functional properties.

Reaction Conditions and Structural Changes

-

Reactants : OVA (20 mg/mL) reacted with glucose, galactose, or xylose (1:3 mass ratio) at 55–95°C for 2 hours .

-

Degree of Grafting (DG) : Increased with temperature, peaking at 95°C (e.g., xylose-modified OVA achieved 51% lysine modification) .

-

Secondary Structure :

Functional Modifications

-

Emulsifying Properties :

-

Surface Hydrophobicity : Increased by 40–60% due to exposed hydrophobic residues .

Phosphorylation

Phosphate groups bind to serine residues in OVA peptides, influencing solubility and antigenicity.

-

Key Sites : Serine-68 and Ser-344 are primary phosphorylation targets .

-

Enzymatic Hydrolysis : Prostatic phosphomonoesterase selectively removes phosphate groups from serine, altering peptide charge .

Glycosylation

A carbohydrate moiety (mannose:glucosamine = 5:3) attaches to asparagine residues via N-glycosidic bonds.

-

Sequence Context : Glu-Glu-Lys-Tyr-Asp-Leu-Thr-Ser-Val-Leu (carbohydrate linked to asparagine) .

-

Functional Impact : Enhances thermal stability and reduces allergenicity .

Enzymatic Hydrolysis

Proteolytic cleavage of OVA yields immunomodulatory peptides.

-

Pepsin Hydrolysis : Generates peptides (e.g., OP hydrolysate) that:

-

Plakalbumin Formation : Subtilisin cleaves OVA at Ala-363, releasing a heptapeptide (Asp-Glu-Leu-Ser-Ala-Thr-Ser) .

Acetylation and Carboxylation

-

N-Terminal Acetylation : Native OVA’s N-terminal glycine is acetylated, blocking Edman degradation .

-

Advanced Glycation End Products (AGEs) :

Redox Reactions

Scientific Research Applications

Ovalbumin peptides have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ovalbumin peptides involves their interaction with bacterial cell membranes. Antimicrobial peptides derived from ovalbumin, such as Opep2, interact with the cell wall membrane, causing potassium efflux, nucleotide leakage, and ultimately cell death . This membrane-disruptive mechanism is a key factor in their antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Secretory Features

Ovalbumin’s lack of a cleavable signal peptide distinguishes it from most secretory proteins, which rely on transient leader sequences for endoplasmic reticulum (ER) translocation.

Enzymatic Hydrolysis and Bioactive Peptides

Ovalbumin-derived peptides exhibit distinct bioactivities compared to those from other proteins.

Self-Assembly and Nanostructure Formation

Ovalbumin peptides demonstrate unique self-assembly properties compared to synthetic or other protein-derived peptides.

Antigen Presentation and Immune Activation

Ovalbumin peptides are processed differently by antigen-presenting cells compared to other antigens.

Digestibility and Stability

Ovalbumin-derived peptides show distinct gastrointestinal stability compared to other egg white proteins.

Biological Activity

Ovalbumin, a major protein found in egg white, has garnered attention for its biological activities, particularly its peptides. This article explores the biological activity of ovalbumin peptides, focusing on their immunogenic properties, antimicrobial effects, and potential applications in therapeutic contexts.

Overview of Ovalbumin Peptides

Ovalbumin consists of various peptides that exhibit distinct biological activities. Among these, the peptide sequence 323-339 is particularly notable for its role in immune responses. This peptide has been shown to account for a significant portion of the T-cell response in animal models, specifically in BALB/c mice, where it induced both Th2-like responses and IgE production .

Immunogenicity and Allergic Responses

Key Findings:

- T-Cell Response: The this compound 323-339 has been identified as responsible for 25-35% of the T-cell response to intact ovalbumin. In studies involving BALB/c mice, this peptide elicited significant serum levels of IgE and IL-4 production, indicative of a Th2-type immune response .

- In Vivo Studies: Mice sensitized with ovalbumin or its peptide showed similar lung inflammation upon challenge with the allergen. However, the peptide induced a more limited immunogenic response compared to whole ovalbumin .

Table 1: Immunogenicity of Ovalbumin Peptides

| Peptide Sequence | Immune Response (%) | Associated Cytokines |

|---|---|---|

| OVA 323-339 | 25-35 | IL-4, IgE |

| SIINFEKL | High | IFN-γ |

| Other Epitopes | Variable | Th1/Th2 cytokines |

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of specific ovalbumin-derived peptides. Proteolytic digestion of ovalbumin using trypsin and chymotrypsin has yielded several antimicrobial peptides that exhibit activity against various bacterial strains.

Notable Peptides:

- SALAM (36-40) : Exhibits strong activity against Bacillus subtilis.

- YPILPEYLQ (111-119) : Demonstrated weak fungicidal activity against Candida albicans.

- AEERYPILPEYL (127-138) : Active against multiple bacterial strains .

Table 2: Antimicrobial Activity of Ovalbumin Peptides

| Peptide Sequence | Activity Against | Type of Activity |

|---|---|---|

| SALAM | Bacillus subtilis | Strongly Antimicrobial |

| YPILPEYLQ | Candida albicans | Weakly Fungicidal |

| AEERYPILPEYL | Various Bacteria | Antimicrobial |

Applications in Therapeutics

The unique properties of ovalbumin peptides suggest potential applications in immunotherapy and vaccine development. For example:

- Vaccine Adjuvants: The peptide SIINFEKL not only stimulates T-cell responses but also forms hydrogels that can enhance immune responses when used as an adjuvant .

- Cancer Immunotherapy: Studies have shown that specific epitopes from ovalbumin can be utilized to stimulate CD8+ T cells in cancer models, providing a pathway for developing immunotherapeutic strategies .

Case Studies

- Asthma Models: In a study involving intratracheal priming with ovalbumin and its peptide, researchers observed airway hyperresponsiveness (AHR) with varying degrees of eosinophilia depending on the treatment group. This indicates that specific peptides might dissociate AHR from eosinophilic inflammation, which is critical for understanding asthma pathophysiology .

- Cancer Immunization: Research on immunizing mice with individual epitopes from ovalbumin revealed significant CD8+ T cell activation against tumor cells expressing ovalbumin. This supports the potential use of these peptides in cancer vaccines aimed at enhancing anti-tumor immunity .

Q & A

Q. How can researchers validate the biological activity of synthetic OVA peptides in vaccine studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.